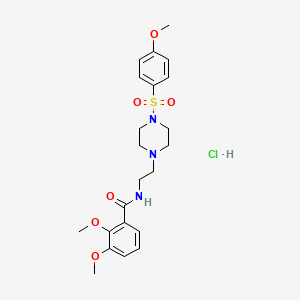
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological activities. The molecular formula is C20H26N2O5S with a molecular weight of approximately 398.56 g/mol. The presence of methoxy and sulfonyl groups contributes to its lipophilicity and potential receptor interactions.
Pharmacological Profile:
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is often associated with neuropharmacological effects, making this compound a candidate for further investigation in treating psychiatric disorders.
Inhibition Studies:
In vitro studies have shown that derivatives containing the piperazine structure exhibit inhibitory effects on certain enzymes and receptors. For instance, compounds similar to 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide have demonstrated activity against HIV-1 reverse transcriptase, suggesting a potential role in antiviral therapies .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of related compounds against hepatitis C virus (HCV). The results indicated that compounds with similar structures inhibited viral replication effectively at micromolar concentrations, showcasing their potential as antiviral agents .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This suggests that this compound might have therapeutic implications for anxiety disorders .
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific compound shows promise with lower toxicity profiles compared to traditional chemotherapeutics .
属性
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-29-17-7-9-18(10-8-17)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)19-5-4-6-20(30-2)21(19)31-3;/h4-10H,11-16H2,1-3H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKZBUSAOOYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














